molecular formula C35H52N2O8 B606660 Cholylglycyltyrosine CAS No. 67319-56-6

Cholylglycyltyrosine

Cat. No.: B606660
CAS No.: 67319-56-6
M. Wt: 628.8
InChI Key: HERYPGYAYHTUGY-KFNBCNGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholylglycyltyrosine (CGT) is a synthetic bile acid conjugate composed of cholic acid linked to the dipeptide glycyltyrosine (C₃₅H₅₂N₂O₈; CAS: 67319-56-6) . It is radiolabeled with iodine isotopes (e.g., ¹²⁵I or ¹³¹I) for hepatobiliary imaging, enabling non-invasive visualization of liver function and bile flow. Pharmacokinetic studies in rats and dogs demonstrate its rapid clearance: plasma half-lives of 1.6 ± 0.4 minutes (rats) and 3.1 ± 0.7 minutes (dogs), with 95.7% of the administered dose excreted into bile within 20 minutes . CGT’s biliary transit time (4.0 ± 0.1 minutes) mirrors that of endogenous taurocholate, a natural bile acid . Notably, CGT maintains imaging efficacy even in jaundiced models, a significant advantage over traditional agents .

Properties

CAS No.

67319-56-6

Molecular Formula

C35H52N2O8

Molecular Weight

628.8

IUPAC Name

((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycyl-L-tyrosine

InChI

InChI=1S/C35H52N2O8/c1-19(4-11-30(42)36-18-31(43)37-27(33(44)45)14-20-5-7-22(38)8-6-20)24-9-10-25-32-26(17-29(41)35(24,25)3)34(2)13-12-23(39)15-21(34)16-28(32)40/h5-8,19,21,23-29,32,38-41H,4,9-18H2,1-3H3,(H,36,42)(H,37,43)(H,44,45)/t19-,21+,23-,24-,25+,26+,27+,28-,29+,32+,34+,35-/m1/s1

InChI Key

HERYPGYAYHTUGY-KFNBCNGZSA-N

SMILES

C[C@@H]([C@H]1CC[C@H]2[C@@H]3[C@@H](C[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O)O)CCC(NCC(N[C@H](C(O)=O)Cc5ccc(O)cc5)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cholylglycyltyrosine;  Chol-gly-tyr;  125I-Cgtyr;  Cholyl-glycyl-tyrosine;  I-Cholylglycyltyrosine; 

Origin of Product

United States

Comparison with Similar Compounds

Cholylglycylhistamine

  • Structure : Cholic acid conjugated to glycylhistamine instead of glycyltyrosine .
  • Pharmacokinetics: Autoradiographic studies show similar intracellular trafficking to CGT, with localization in the Golgi complex and endoplasmic reticulum.
  • Efficacy: Limited evidence suggests moderate performance in biliary imaging, but direct comparisons with CGT under pathological conditions are lacking .

Functional Analogues

Tc-99m HIDA

  • Structure: Iminodiacetic acid derivative labeled with technetium-99m .
  • Pharmacokinetics : Slower plasma clearance (~10 minutes in rats) and lower biliary excretion (~80% in 30 minutes) compared to CGT. Under high bilirubin, its efficacy declines due to competitive inhibition of hepatic uptake .
  • Efficacy: Effective in normal hepatobiliary function but unreliable in jaundice, limiting clinical utility .

Taurocholate

  • Structure : Natural bile acid (cholic acid + taurine) .
  • Pharmacokinetics : Plasma half-life ~3.5 minutes in rats, with ~90% biliary excretion in 20 minutes. Biliary transit time closely matches CGT (4–5 minutes) .
  • Efficacy : Used as a physiological benchmark but unsuitable for imaging due to lack of radiolabeling and rapid metabolism .

SeHCAT (23-Selena-25-Homotaurocholic Acid)

  • Structure : Synthetic bile acid with a selenium atom replacing sulfur in taurine .
  • Pharmacokinetics : Prolonged plasma half-life (~60 minutes) and enterohepatic recirculation, with 70–80% biliary excretion over 24 hours .
  • Efficacy : Primarily used for assessing bile acid malabsorption rather than dynamic imaging .

Comparative Data Table

Compound Plasma Half-Life (Rats) Biliary Excretion (20–30 min) Efficacy in Jaundice Key Advantage(s) References
Cholylglycyltyrosine 1.6 ± 0.4 min 95.7% High Rapid clearance; reliable in jaundice
Tc-99m HIDA ~10 min ~80% Low Widely available; cost-effective
Taurocholate ~3.5 min ~90% Moderate Physiological benchmark
SeHCAT ~60 min 70–80% (24h) Low Long-term bile acid retention studies

Key Research Findings

Superior Pharmacokinetics : CGT’s plasma half-life is 3–6× shorter than Tc-99m HIDA, reducing radiation exposure and improving imaging resolution .

Jaundice Tolerance: Unlike Tc-99m HIDA, CGT’s biliary excretion remains unaffected by elevated bilirubin, attributed to its structural similarity to endogenous bile acids .

Structural Optimization : The tyrosine moiety in CGT enhances metabolic stability compared to histamine in cholylglycylhistamine, improving target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholylglycyltyrosine
Reactant of Route 2
Reactant of Route 2
Cholylglycyltyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.